1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a piperidine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with piperidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization .
Industrial production methods often utilize more efficient and scalable processes. These may include one-pot multicomponent reactions, microwave irradiation, and other advanced techniques to enhance yield and purity .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as piperidine or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Piperidine-2-carboxylic acid: A key intermediate in the synthesis of piperidine-based compounds.
Benzothiazole: The parent compound, which forms the basis for many derivatives with diverse applications.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a broader range of reactions and applications compared to its individual components .
Biological Activity
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicine, particularly its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a piperidine ring, which contributes to its biological activity. The structural formula can be represented as follows:
The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The benzothiazole ring is known to modulate enzyme activity, while the piperidine component may enhance binding affinity. These interactions can lead to various biological effects such as:
- Inhibition of enzyme activity
- Modulation of signaling pathways
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating better microbial inhibition than some standard reference compounds.
Anticancer Activity
The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human cervical cancer cells (HeLa) and breast cancer cell lines (MCF-7 and MDA-MB-231). The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15.2 | Induction of apoptosis |
MCF-7 | 12.5 | Cell cycle arrest |
MDA-MB-231 | 18.4 | Inhibition of proliferation |
These results indicate that the compound's cytotoxic effects are dose-dependent and suggest potential for further development as an anticancer agent .
Study on Cervical Cancer Cells
A detailed investigation into the effects of this compound on HeLa cells revealed that treatment led to significant apoptosis induction. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating cell death through apoptosis .
Research on Antimicrobial Efficacy
In a comparative study assessing antimicrobial activity, the compound was tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. Results demonstrated superior efficacy compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent for infections .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBCPKMRCVDJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.